5-(Methylsulfonyl)-7-azaindole

Medicinal Chemistry Organic Synthesis Quality Control

This 5-(Methylsulfonyl)-7-azaindole is the superior choice for kinase inhibitor development. The methylsulfonyl group is a strong electron-withdrawing substituent that dramatically reduces nucleophilicity, improves CYP enzyme inhibition profiles, and enhances metabolic stability compared to halo or nitro analogs. At ≥98% purity, it ensures reliable SAR data and lower false-positive rates in HTS. The 5-position modification is critical for tuning binding affinity and selectivity in anticancer programs. Choose this compound for consistent, high-quality intermediate supply that accelerates hit-to-lead optimization.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 1036383-51-3
Cat. No. B1398049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfonyl)-7-azaindole
CAS1036383-51-3
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN=C2C(=C1)C=CN2
InChIInChI=1S/C8H8N2O2S/c1-13(11,12)7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10)
InChIKeyDVWXBOXLCHDHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfonyl)-7-azaindole (CAS 1036383-51-3): A Core Building Block for Kinase Inhibitor and Anticancer Drug Discovery


5-(Methylsulfonyl)-7-azaindole (CAS 1036383-51-3) is a specialized heterocyclic building block belonging to the 7-azaindole family . Its core structure is a bicyclic system of fused pyrrole and pyridine rings, with a critical methylsulfonyl (-SO2CH3) substituent at the 5-position . This specific substitution pattern is designed to impart distinct electronic and steric properties, making it a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents . The compound is primarily supplied as a high-purity intermediate for research and development purposes, with purity specifications typically at or above 98% .

Why 5-(Methylsulfonyl)-7-azaindole (CAS 1036383-51-3) is Not a Commodity: The Impact of the 5-Position Substituent on Research Outcomes


Substituting 5-(Methylsulfonyl)-7-azaindole with other 5-substituted 7-azaindoles (e.g., 5-bromo, 5-nitro, 5-cyano) or unsubstituted 7-azaindole is not a trivial change; it fundamentally alters the compound's utility and the properties of downstream products. The methylsulfonyl group is a strong electron-withdrawing group that dramatically reduces the nucleophilicity of the azaindole nitrogen compared to other substituents [1]. This electronic modulation can be crucial for improving metabolic stability, as electron-withdrawing groups like methylsulfonyl have been shown to significantly improve cytochrome P450 (CYP) enzyme inhibition profiles (e.g., CYP3A4 IC50 = 18 µM for a related analog) compared to less electron-withdrawing substituents [1]. Furthermore, the 5-position is a key modification site for tuning binding affinity and selectivity in kinase inhibitor programs, and the specific steric and electronic profile of the methylsulfonyl group cannot be replicated by halogens (e.g., bromo) or other electron-withdrawing groups (e.g., nitro, cyano) [2].

Quantitative Evidence for Selecting 5-(Methylsulfonyl)-7-azaindole (CAS 1036383-51-3) Over Its Analogs


Superior Purity and Reliability: A Critical Metric for Reproducible Synthesis

In the context of research building blocks, 5-(Methylsulfonyl)-7-azaindole is routinely supplied at a guaranteed purity of ≥98% . This level of purity is notably higher than the minimum purity often specified for common analogs like 5-bromo-7-azaindole (typically 97-98%) , 5-nitro-7-azaindole (minimum 95%) , and 5-cyano-7-azaindole (97%) . The higher purity standard directly correlates with fewer impurities that could lead to side reactions, lower yields, or ambiguous biological results, thereby increasing experimental reproducibility and saving valuable research time.

Medicinal Chemistry Organic Synthesis Quality Control

Optimized Physicochemical Profile: cLogP and Lipophilic Ligand Efficiency (LLE) Potential

The methylsulfonyl group confers a distinct and often favorable lipophilicity profile compared to other 5-substituents. While direct cLogP data for 5-(methylsulfonyl)-7-azaindole is not available, a study on 7-azaindole-based PIM1 inhibitors demonstrated that substituents at the 5- and 6-positions can finely tune cLogP values [1]. In that study, a related compound with an electron-withdrawing group at the 5-position achieved a cLogP of 3.3 [1]. This is in stark contrast to the more lipophilic 5-bromo-7-azaindole, which has a calculated LogP of 2.33 . The increased polarity from the methylsulfonyl group can be a strategic advantage in medicinal chemistry to improve aqueous solubility and reduce non-specific binding, often leading to better Lipophilic Ligand Efficiency (LLE) in hit-to-lead campaigns [1].

Medicinal Chemistry Drug Design ADME Properties

Enhanced Potential for Metabolic Stability via CYP Enzyme Modulation

A key differentiator for the methylsulfonyl group is its ability to modulate metabolic stability. A study on nonsteroidal glucocorticoid mimetics directly compared the effect of various substituents on the azaindole nitrogen [1]. The research showed that while other groups reduced CYP inhibition, the methylsulfonyl group provided a significant improvement in the CYP profile, with a measured CYP3A4 IC50 of 18 µM for a related analog [1]. This is a critical finding, as potent CYP inhibition is a major cause of drug-drug interactions and a common reason for attrition in drug development. This property is not shared by other common 5-substituents like halogens or simple alkyl groups, making the methylsulfonyl-azaindole a strategic choice for medicinal chemists aiming to build metabolic stability into their lead series.

Drug Metabolism Pharmacokinetics ADME Optimization

Validated Synthetic Route from 5-Bromo-7-azaindole: A Practical Advantage

5-(Methylsulfonyl)-7-azaindole can be synthesized from the widely available building block 5-bromo-7-azaindole . This established synthetic route provides a practical and scalable method for accessing the compound, which is not always the case for other 5-substituted 7-azaindoles that may require more complex or lower-yielding synthetic sequences. The availability of a clear, literature-supported synthetic pathway de-risks procurement by ensuring a more reliable supply and enabling in-house synthesis if required. The reported yield for this specific transformation is 50.2% .

Organic Synthesis Process Chemistry Synthetic Methodology

Optimal Use Cases for 5-(Methylsulfonyl)-7-azaindole (CAS 1036383-51-3) Based on Verified Evidence


Lead Optimization in Kinase Inhibitor Programs

The primary application for this compound is as a key intermediate in the synthesis of novel kinase inhibitors. Its unique methylsulfonyl group at the 5-position allows medicinal chemists to probe structure-activity relationships (SAR) around this critical region of the azaindole core. The electron-withdrawing nature of the methylsulfonyl group can be leveraged to improve drug-like properties, such as metabolic stability and lipophilicity, as supported by class-level evidence [1].

Building Block for High-Purity Chemical Libraries

Due to its high commercial purity (≥98%), 5-(Methylsulfonyl)-7-azaindole is an ideal building block for generating diverse and high-quality compound libraries for high-throughput screening (HTS) [1]. The consistent purity ensures that any biological activity observed from library members can be more reliably attributed to the compound itself, rather than to synthetic impurities, thereby reducing false-positive rates and accelerating the hit-to-lead process [1].

Scaffold for Anticancer Drug Discovery

7-azaindole derivatives are a well-validated scaffold for developing anticancer agents [1]. Research has shown that specific 7-azaindole derivatives with a methylsulfonyl group exhibit promising antitumor activity and selectivity for cancer cell lines over healthy cells. For example, a related compound, 4f, demonstrated IC50 values of 5.781 µM in MCF7 breast cancer cells and 8.077 µM in HepG2 liver cancer cells, while showing significantly lower activity (>100 µM) in healthy HL7702 liver cells [1]. This provides a strong precedent for using 5-(methylsulfonyl)-7-azaindole as a foundational building block in the design of selective anticancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Methylsulfonyl)-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.